molecular formula C16H12ClNO B1278353 1-Benzyl-2-chloro-1H-indole-3-carbaldehyde CAS No. 77655-46-0

1-Benzyl-2-chloro-1H-indole-3-carbaldehyde

Cat. No.: B1278353
CAS No.: 77655-46-0
M. Wt: 269.72 g/mol
InChI Key: CHEIMHAFRQLQPF-UHFFFAOYSA-N
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Description

1-Benzyl-2-chloro-1H-indole-3-carbaldehyde is a synthetic organic compound belonging to the indole family Indoles are significant heterocyclic systems found in many natural products and drugs This compound is characterized by a benzyl group at the 1-position, a chlorine atom at the 2-position, and an aldehyde group at the 3-position of the indole ring

Scientific Research Applications

1-Benzyl-2-chloro-1H-indole-3-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of “1-Benzyl-2-chloro-1H-indole-3-carbaldehyde” and its derivatives often involves their inherent functional groups (CO) which can undergo C–C and C–N coupling reactions and reductions easily .

Safety and Hazards

“1-Benzyl-2-chloro-1H-indole-3-carbaldehyde” is classified as an irritant. It has hazard statements H302-H317, indicating that it is harmful if swallowed and may cause an allergic skin reaction. Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and obtaining special instructions before use .

Future Directions

The future directions of “1-Benzyl-2-chloro-1H-indole-3-carbaldehyde” and its derivatives involve their potential applications in the synthesis of biologically active structures. They are ideal precursors for the synthesis of active molecules and have shown promise in the assembly of pharmaceutically interesting scaffolds .

Biochemical Analysis

Biochemical Properties

1-Benzyl-2-chloro-1H-indole-3-carbaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been used as a reactant in the preparation of inhibitors for the C-terminal domain of RNA polymerase II . Additionally, it is involved in Nazarov-type electrocyclization and Mannich-type coupling reactions with aldehydes and secondary amines . These interactions highlight the compound’s versatility and its potential to modulate various biochemical pathways.

Cellular Effects

This compound exhibits notable effects on different cell types and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Indole derivatives, including this compound, have been shown to possess antiviral, anti-inflammatory, anticancer, and antimicrobial activities . These effects are mediated through interactions with cellular receptors and enzymes, leading to alterations in cellular signaling and metabolic pathways.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s structure allows it to interact with specific enzymes and proteins, modulating their activity. For example, it has been used in the synthesis of inhibitors for the Bcl-2 family of proteins, which play a crucial role in regulating apoptosis . By inhibiting these proteins, this compound can induce cell death in cancer cells, highlighting its potential as an anticancer agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that indole derivatives can undergo oxidation and other chemical transformations, which may affect their biological activity . Long-term exposure to this compound in in vitro or in vivo studies may lead to changes in cellular function, including alterations in gene expression and metabolic pathways.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anticancer or antimicrobial activity. At higher doses, it may cause toxic or adverse effects. Studies on indole derivatives have shown that chlorine-containing compounds can possess potent growth inhibitory effects against various pathogens . It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other biologically active compounds. For example, indole-3-carbaldehyde, a related compound, can be oxidized to indole-3-carboxylic acid . These metabolic transformations can influence the compound’s biological activity and its effects on metabolic flux and metabolite levels.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its biological activity. The compound may interact with specific transporters or binding proteins that facilitate its uptake and localization. Indole derivatives have been shown to accumulate in certain cellular compartments, affecting their localization and activity . Understanding the transport and distribution mechanisms can provide insights into the compound’s therapeutic potential and its effects on cellular function.

Subcellular Localization

This compound’s subcellular localization is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Indole derivatives have been found to localize in various cellular compartments, including the nucleus, mitochondria, and endoplasmic reticulum . These localizations can influence the compound’s interactions with biomolecules and its overall biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-2-chloro-1H-indole-3-carbaldehyde can be synthesized through various synthetic routes. One common method involves the reaction of 1-benzylindole with a chlorinating agent such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 2-position. The resulting 2-chloro-1-benzylindole is then subjected to formylation using a Vilsmeier-Haack reagent (a mixture of DMF and POCl3) to introduce the aldehyde group at the 3-position .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentration.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-2-chloro-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom at the 2-position can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed:

    Oxidation: 1-Benzyl-2-chloro-1H-indole-3-carboxylic acid.

    Reduction: 1-Benzyl-2-chloro-1H-indole-3-methanol.

    Substitution: 1-Benzyl-2-substituted-1H-indole-3-carbaldehyde derivatives.

Comparison with Similar Compounds

1-Benzyl-2-chloro-1H-indole-3-carbaldehyde can be compared with other similar compounds, such as:

    1-Benzyl-1H-indole-3-carbaldehyde: Lacks the chlorine atom at the 2-position, which may affect its reactivity and biological activity.

    2-Chloro-1H-indole-3-carbaldehyde: Lacks the benzyl group at the 1-position, which may influence its solubility and binding properties.

    1-Benzyl-2-bromo-1H-indole-3-carbaldehyde: Contains a bromine atom instead of chlorine, which may alter its chemical and biological properties.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activity .

Properties

IUPAC Name

1-benzyl-2-chloroindole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClNO/c17-16-14(11-19)13-8-4-5-9-15(13)18(16)10-12-6-2-1-3-7-12/h1-9,11H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHEIMHAFRQLQPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=C2Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00441838
Record name 2-Chloro-1-benzyl-1H-indole-3-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00441838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77655-46-0
Record name 2-Chloro-1-benzyl-1H-indole-3-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00441838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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